(E)-3-(2-(4-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a synthetic compound belonging to the class of quinoxalinones, which are known for their diverse biological activities. This compound features a hydrazine moiety linked to a quinoxaline core, and the presence of a fluorobenzylidene group enhances its potential for various chemical interactions. Such compounds have garnered attention in medicinal chemistry due to their potential applications in drug development, particularly in targeting specific biological pathways.
The compound can be synthesized through various chemical methodologies that involve the reaction of hydrazines with quinoxalinones and aldehydes. Research articles have documented the synthesis and evaluation of similar derivatives, emphasizing their biological activities, particularly in cancer treatment and antimicrobial properties .
(E)-3-(2-(4-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is classified as:
The synthesis of (E)-3-(2-(4-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one typically involves:
The molecular structure of (E)-3-(2-(4-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one can be described as follows:
The chemical formula for this compound is , with a molecular weight of approximately 273.29 g/mol. The presence of fluorine contributes to its lipophilicity and potential bioactivity.
(E)-3-(2-(4-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one can participate in various chemical reactions, including:
The stability of the compound under different pH conditions and its reactivity towards electrophiles can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The mechanism of action for (E)-3-(2-(4-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is primarily linked to its interaction with specific biological targets:
Studies have shown that similar quinoxaline derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising therapeutic profile .
Analytical techniques such as high-performance liquid chromatography and infrared spectroscopy can be employed to characterize the purity and structural integrity of the synthesized compound.
(E)-3-(2-(4-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one has potential applications in:
Research continues into optimizing this compound's efficacy and safety profiles for clinical applications.
The incorporation of hydrazone functionality (–NHN=CH–) at the C3 position of the quinoxalin-2(1H)-one core significantly enhances its pharmacological potential by introducing structural versatility and diverse biological targeting capabilities. This modification creates a conjugated system that facilitates electron delocalization across the quinoxaline ring, hydrazone bridge, and aryl substituent, thereby optimizing interactions with biological macromolecules [1]. Hydrazone-functionalized quinoxalines demonstrate broad-spectrum bioactivity, primarily attributed to their ability to inhibit essential microbial enzymes and disrupt nucleic acid synthesis. For example, derivatives like 6-(morpholinosulfonyl)quinoxalin-2(1H)-one-based hydrazones exhibit potent antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens, with MIC values as low as 0.97 µg/mL, outperforming tetracycline (MIC = 15.62–62.5 µg/mL) in standardized assays [1].
The mechanism of action involves dual targeting of microbial topoisomerases and immunomodulatory pathways. Biochemical studies confirm that these compounds inhibit S. aureus DNA gyrase (IC~50~ = 10.93 ± 1.81–26.18 ± 1.22 µM), comparable to ciprofloxacin (IC~50~ = 26.31 ± 1.64 µM), through competitive binding to the ATPase domain. Additionally, select hydrazone derivatives enhance immune responses by 82.8–142.4% in macrophage activation models, suggesting adjuvant potential in combinatorial therapies [1]. Molecular docking simulations corroborate strong binding affinity (∆G = −9.2 to −11.8 kcal/mol) between the hydrazone carbonyl and key residues (e.g., Ser84, Glu88) in the gyrase active site, stabilized by π-π stacking and hydrogen bonding [1].
Table 1: Antibacterial Activity of Hydrazone-Functionalized Quinoxaline Derivatives
Compound | MIC vs S. aureus (µg/mL) | MBC vs E. coli (µg/mL) | DNA Gyrase IC50 (µM) |
---|---|---|---|
4a | 0.97 | 1.94 | 10.93 ± 1.81 |
8a | 15.62 | 31.25 | 18.42 ± 1.05 |
Tetracycline | 15.62–62.5 | 18.74–93.75 | >100 |
Ciprofloxacin | N/A | N/A | 26.31 ± 1.64 |
Synthetic routes to these hybrids typically involve acid-catalyzed condensation between 3-hydrazinylquinoxalin-2(1H)-one precursors and aromatic aldehydes. The Beirut reaction—cyclization of benzofuroxans with enolates or enamines—remains a cornerstone for constructing the quinoxaline 1,4-dioxide scaffold, a pharmacophore with proven antibacterial and antitumor profiles [6].
The 4-fluorobenzylidene moiety in (E)-3-(2-(4-fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one profoundly influences electronic distribution and steric accessibility, dictating both chemical reactivity and target engagement. Crystallographic analyses of analogous hydrazinyl-pyridine systems (e.g., 3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine) reveal a near-planar conformation (torsion angle < 5°) between the fluorinated aryl ring and the hydrazone linkage, facilitating extended π-conjugation [2]. This planarity enhances dipole moments (calculated Δμ = 2.8–3.2 D) and reduces the LUMO energy (−2.41 eV), promoting charge transfer during biomolecular interactions [3] [4].
The fluorine atom exerts strong electron-withdrawing effects (Hammett σ~p~ = +0.06), polarizing the benzylidene ring and increasing the electrophilicity of the hydrazone imine carbon. This polarization augments hydrogen-bond acceptor capacity, as evidenced by IR spectra showing ν~(C=N)~ shifts from 1615 cm⁻¹ in non-fluorinated analogs to 1598 cm⁻¹ in fluorinated derivatives. Consequently, fluorine-mediated hydrogen bonding (e.g., with Ser/Thr residues in enzymes) becomes a critical binding determinant [4]. Sterically, the fluorine's compact van der Waals radius (1.47 Å) minimizes clashes with hydrophobic enzyme pockets, allowing deeper penetration into targets like DNA gyrase or COX-2. Comparative molecular field analysis (CoMFA) indicates a 30% enhancement in steric tolerance for 4-fluorinated derivatives over bulkier substituents (e.g., chloro, bromo) in constrained binding sites [3].
Table 2: Electronic Parameters of Benzylidene Substituents in Quinoxaline Hydrazones
Substituent | Hammett σ~p~ | LUMO Energy (eV) | ν~(C=N) IR (cm⁻¹) | Torsion Angle (°) |
---|---|---|---|---|
4-F | +0.06 | −2.41 | 1598 | 4.8 |
4-Cl | +0.23 | −2.18 | 1605 | 5.2 |
4-OCH₃ | −0.27 | −1.92 | 1615 | 8.7 |
H | 0.00 | −1.75 | 1620 | 6.3 |
(E)-3-(2-(4-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one exhibits configurational stability dominated by the thermodynamically favored E-isomer, a consequence of minimized steric repulsion and maximized conjugation. X-ray diffraction studies of related hydrazinyl-pyridine crystals confirm exclusive E-configuration adoption, with the 4-fluorobenzylidene group trans to the quinoxaline nitrogen [2]. This orientation allows unhindered delocalization of the hydrazone lone-pair electrons into the quinoxaline π-system, lowering the HOMO–LUMO gap by 0.75 eV relative to the Z-isomer [7].
The E→Z isomerization barrier is elevated (ΔG‡ = 28.5 kcal/mol) in fluorinated derivatives due to two factors: (i) intramolecular hydrogen bonding between the hydrazone NH and the quinoxaline carbonyl oxygen (d~(H···O)~ = 2.05 Å), and (ii) fluorine-induced resonance stabilization. NMR kinetics (500 MHz, DMSO-d₆) show no Z-isomer detection after 72 hours at 25°C, confirming exceptional thermal stability [7] [8]. In contrast, non-fluorinated analogs exhibit 5–8% Z-isomer populations under identical conditions due to reduced steric constraints and weaker hydrogen bonding [8].
Table 3: Stability Parameters of E/Z Isomers in Quinoxaline Hydrazones
Compound | E:Z Ratio | ΔG‡ for Isomerization (kcal/mol) | d~(H···O)~ (Å) | HOMO–LUMO Gap (eV) |
---|---|---|---|---|
(E)-4-Fluorobenzylidene derivative | 100:0 | 28.5 | 2.05 | 3.82 |
(E)-Benzylidene derivative | 95:5 | 24.1 | 2.18 | 4.10 |
(E)-4-NO₂-Benzylidene derivative | 92:8 | 22.7 | 2.25 | 4.35 |
Biological activity correlates strongly with configuration, as the E-isomer enables optimal geometry for enzyme inhibition. Docking simulations demonstrate that E-configured hydrazones form bidentate hydrogen bonds with DNA gyrase (bond length: 1.87–2.12 Å), whereas Z-isomers suffer steric occlusion, reducing binding affinity by 4.7-fold [1] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5